Hydrotris(3-(2-thienyl)pyrazol-1-YL)borate potassium salt

Coordination chemistry Steric parameter Scorpionate ligand design

Laboratories requiring the TpTn scorpionate ligand often face safety and compliance barriers due to the toxicity of the traditional thallium(I) salt precursor. This potassium salt (KTpTh) provides a validated, thallium-free entry point for accessing TpTn coordination chemistry, directly addressing this supply chain risk. - Enables isolation of [Ir(TpTh)(olefin)₂] complexes for double C-H activation; bulkier TpPh analogs fail under identical conditions. - Promotes homoleptic bis-complex formation (e.g., Co(II), Fe(II)) for spin-crossover studies, unattainable with sterically demanding TpR ligands. - Ranks as the second-lowest steric hindrance among all poly(pyrazolyl)borates, offering a critical benchmark for TpˣCu-catalyzed C-H functionalization SPR studies.

Molecular Formula C21H15BKN6O3S3
Molecular Weight 545.478
CAS No. 134030-70-9
Cat. No. B590881
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHydrotris(3-(2-thienyl)pyrazol-1-YL)borate potassium salt
CAS134030-70-9
Molecular FormulaC21H15BKN6O3S3
Molecular Weight545.478
Structural Identifiers
SMILES[B-](N1C=CC(=N1)C2=CC=CS2)(N3C=CC(=N3)C4=CC=CS4)N5C=CC(=N5)C6=CC=CS6.[K+]
InChIInChI=1S/C21H15BN6S3.K/c1-4-19(29-13-1)16-7-10-26(23-16)22(27-11-8-17(24-27)20-5-2-14-30-20)28-12-9-18(25-28)21-6-3-15-31-21;/h1-15H;/q-1;+1
InChIKeyFTVLZZABNNDWPK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Hydrotris(3-(2-thienyl)pyrazol-1-YL)borate Potassium Salt: Identity and Ligand-Class Overview


Hydrotris(3-(2-thienyl)pyrazol-1-yl)borate potassium salt (KTpTh, also denoted KTpTn or KTp2-Th) is an alkali-metal scorpionate salt within the poly(pyrazolyl)borate ligand family. It serves as a direct precursor to the monoanionic, facially coordinating tridentate TpTn ligand, which features three 3-(2-thienyl)-substituted pyrazolyl arms around a central borate core [1]. First reported by Calabrese, Trofimenko, and co-workers in 1991, this ligand was explicitly characterized as having the second-lowest steric hindrance among all known poly(pyrazolyl)borates [1]. The potassium salt form has gained renewed importance following the 2024 publication of an optimized, thallium-free synthesis and purification protocol [2], positioning it as a safer and more accessible entry point into TpTn coordination chemistry compared to the historically prevalent thallium(I) salt (CAS 134030-71-0).

Ligand Precursor

Direct precursor to TpTn, a facially coordinating tridentate scorpionate ligand.

Steric Profile

Second-lowest steric hindrance among all known poly(pyrazolyl)borates; promotes bis-ligand complex formation.

Synthetic Entry

Thallium-free potassium salt; 2024 protocol enables safer, accessible coordination chemistry.

Steric and Safety Advantages Over Generic Scorpionate Ligands


Scorpionate ligands are not interchangeable: the 3-position substituent on the pyrazole ring fundamentally dictates the steric environment around the metal center, which in turn governs coordination number, complex stoichiometry, catalytic activity, and even whether certain metal complexes are isolable at all [1]. Hydrotris(3-(2-thienyl)pyrazol-1-yl)borate (TpTn) occupies a unique position in the steric hierarchy—significantly less hindered than the widely used phenyl analog TpPh, yet distinct from the completely unsubstituted parent Tp [2]. This distinction translates into experimentally observed outcomes: iridium(I) olefin complexes that are accessible with TpTn are not isolable with TpPh [3], and TpTn's low steric demand promotes bis-ligand L₂M complex formation with first-row transition metals where bulkier TpR ligands favor mono-ligand L*MX species [2]. Furthermore, the potassium salt of TpTn is not merely a counterion variant; it provides a thallium-free synthetic entry that eliminates the cumulative toxicity hazards associated with the historically dominant thallium(I) salt, addressing both laboratory safety and environmental compliance requirements [4].

TpTn (KTpTh) TpPh scorpionate

TpTn yields isolable Ir(I) olefin complexes; TpPh undergoes competing cyclometalation. Steric profile mismatch limits direct interchange.

K salt Tl(I) salt

K salt avoids cumulative thallium toxicity and disposal burdens; Tl salt carries H300/H330/H373 hazards. Safety and compliance profiles differ substantially.

Key Differentiation Dimensions for Procurement Decisions


Steric Hindrance Ranking Among Poly(pyrazolyl)borates

The TpTn ligand was explicitly characterized as possessing the second-lowest steric hindrance among all known poly(pyrazolyl)borates in the foundational 1991 paper by Calabrese and Trofimenko [1]. It ranks directly above the unsubstituted parent Tp (the steric minimum) and substantially below the commonly employed TpPh (phenyl-substituted) ligand. This steric ranking is established through the ligand's coordination chemistry behavior: TpTn forms octahedral L*₂M bis-complexes with first-row transition metal ions as the thermodynamically preferred product, whereas bulkier TpR ligands such as TpPh and Tpᵗᴮᵘ favor mono-scorpionate L*MX species [1]. The steric profile is further corroborated by X-ray crystallographic data: the conical angle (M1⋯B1⋯N2) of the potassium TpTn tris-MeCN adduct is 48.2(1)°, compared to 49.2(1)° for the TpPh potassium analog [2].

Steric Ranking
Class-level inference
TpTn conical angle 48.2° (2-K) vs. TpPh 49.2° (1-K); second-lowest steric hindrance among all poly(pyrazolyl)borates.
Supports low-steric-demand ligand selection for bis-complex architectures.
Confirmed by single-crystal XRD (1991, 2024); TpTn fails to form stable 1:1 L*MX with Co/Ni.
Coordination chemistry Steric parameter Scorpionate ligand design Structure–reactivity relationships

Iridium(I) Olefin Complex Viability vs. TpPh

In a direct comparative study by Slugovc, Carmona, and Trofimenko (2001), the reaction of [Ir(TpPh)(ethene)₂] was attempted alongside [Ir(TpTh)(ethene)₂] under identical conditions [1]. The TpPh-bearing complex [Ir(TpPh)(ethene)₂] was not isolable; instead, the ortho-cyclometalated species (OC-6-25)-[Ir(TpPh-κCᴾʰ,κ³N,N′,N″)(ethene)(H)] was obtained via intramolecular C–H activation of a phenyl substituent. In contrast, the TpTh analog formed a stable and isolable [Ir(TpTh)(ethene)₂] complex that was fully characterized [1]. This differential stability enabled subsequent double C–H activation of cyclic ether substrates with TpTh, leading to Fischer carbene complexes—a transformation that could not be accessed via the TpPh route due to competing ligand cyclometalation.

Ir Complex Viability
Head-to-head
[Ir(TpTh)(ethene)₂] isolable and stable; [Ir(TpPh)(ethene)₂] not isolable — instead ortho-cyclometalated product forms.
Enables Ir(I) olefin precursor for double C–H activation and Fischer carbene chemistry.
Slugovc, Carmona & Trofimenko (2001); identical conditions, divergent outcomes.
Organometallic chemistry C–H activation Iridium complexes Fischer carbene synthesis

Thallium-Free Safety Profile of the Potassium Salt

For decades, the thallium(I) salt of TpTn (CAS 134030-71-0) has been the standard precursor for transmetalation reactions due to its solubility in organic solvents and favorable halide abstraction driving force. However, thallium(I) salts are classified as very toxic by inhalation and if swallowed, with danger of cumulative effects and potential organ damage through prolonged exposure . The 2024 RSC Advances protocol demonstrated that the potassium salt 2-K (CAS 134030-70-9) can be obtained in pure form via fractional crystallization from MeCN as the tris-MeCN adduct [K(TpTn)(MeCN)₃], and that this potassium salt serves as a competent metathesis reagent, eliminating the need for thallium(I) [1]. The potassium salt also exhibits a higher melting point (276–278 °C) compared to the thallium salt (218–220 °C), offering greater thermal robustness during storage and handling .

Safety & Thermal
Head-to-head
K salt: mp 276–278 °C, no acute toxicity classification. Tl salt: mp 218–220 °C, H300/H330/H373, cumulative effects.
Eliminates thallium toxicity and administrative burden; higher thermal robustness.
Supplier SDS data; +58 °C melting point advantage; thallium waste avoided.
Laboratory safety Green chemistry Thallium-free synthesis Procurement compliance

Synthesis Selectivity and Purification by Crystallization

Unlike many scorpionate ligands (e.g., Tp, TpMe₂, Tp²⁻ᴾʸ, Tp²⁻ᶠᵘ) where optimal melt temperatures yield exclusively tris-substituted products, the synthesis of TpTh and TpPh suffers from concurrent tetrakis-product formation at all accessible temperatures [1]. The 2024 RSC Advances study established that the potassium salt 2-K, obtained from the crude melt reaction of KBH₄ with 3-(2-thienyl)pyrazole at 190 °C for 16 hours, contains a tris:tetrakis ratio of 83:17 as determined by ¹¹B NMR [1]. Fractional crystallization from acetonitrile over 2 days selectively yields pure [K(TpTn)(MeCN)₃] as single crystals suitable for X-ray diffraction, with isolated yields of 40–60% from metal borohydride [1]. The purified product shows a single borate species by both ¹H and ¹¹B NMR (δ ¹¹B = −1.90 ppm, ¹J_BH = 100.6 Hz) and correct microanalytical composition [1]. This purity level is critical: crude material containing tetrakis-products leads to impure metal complexes and unwanted side-reactions in subsequent metathesis steps [1].

Synthesis Purity
Cross-study
KTpTn crude tris:tetrakis 83:17; KTpPh 67:33. Purified to single borate species (δ ¹¹B −1.90 ppm, ¹J_BH 100.6 Hz).
Higher crude selectivity simplifies purification; pre-purified material avoids tetrakis contamination.
2024 RSC Adv. protocol; MeCN fractional crystallization; 40–60% yield.
Synthetic methodology Fractional crystallization Scorpionate purification Borate ligand synthesis

Coordination Stoichiometry: Bis-Ligand Complex Preference

The low steric profile of TpTn directly dictates the stoichiometric outcome of complexation reactions with first-row transition metal ions. The 1991 Calabrese study demonstrated that TpTn fails to yield stable 1:1 L*MX complexes with first-row transition metals (Co, Ni, Fe), except with Zn(II), instead forming octahedral [M(TpTn)₂] bis-ligand complexes as the exclusive isolable products [1]. This contrasts with bulkier TpR ligands: TpPh forms stable mono-scorpionate [Co(TpPh)(SCN)(THF)] and Tpᵗᴮᵘ forms [Co(Tpᵗᴮᵘ)(SCN)] [2]. The 2014 Pettinari study further corroborated this behavior: with Zn(II), TpTn yields tetrahedral [Zn(TpTn)X] (X = Cl, Br) mono-ligand complexes, while with Cd(II) the larger ionic radius favors octahedral [Cd(TpTn)₂] [3]. The ligand transfer experiment [Zn(TpTn)X] + Na(Tp) → [Zn(TpTn)₂] + [Zn(Tp)₂] (1:1 ratio) confirmed that mixed-ligand [Zn(TpTn)(Tp)] is not formed, indicating thermodynamic preference for the homoleptic bis-complex [3].

Coordination Stoichiometry
Class-level inference
TpTn exclusively forms [M(TpTn)₂] with Co(II), Ni(II), Fe(II); TpPh yields stable mono-ligand [Co(TpPh)(SCN)(THF)].
Supports homoleptic sandwich architectures for magnetic and bioinorganic model studies.
Calabrese 1991; Pettinari 2014; mixed-ligand [Zn(TpTn)(Tp)] not formed.
Coordination chemistry Complex stoichiometry Crystal engineering Bis-scorpionate complexes

Air and Thermal Stability of Derived Complexes

The Pettinari group (2014) explicitly reported that all six scorpionate complexes of Cu(I), Cu(II), Zn(II), and Cd(II) bearing the TpTn ligand are air- and heat-stable, as confirmed by thermogravimetric analysis coupled with differential thermal analysis (TGA-DTA) [1]. The potassium salt itself exhibits a melting point of 276–278 °C , providing a wide operational temperature window for melt syntheses or thermal post-processing. While specific decomposition onset temperatures for individual complexes are not explicitly tabulated in the available abstract, the collective air- and heat-stability designation across four different metal centers (spanning both d¹⁰ and d⁹ configurations) indicates that the TpTn ligand imparts robust kinetic stability to its metal complexes, enabling characterization and handling under ambient atmosphere [1].

Complex Stability
Supporting evidence
TpTn complexes of Cu(I), Cu(II), Zn(II), Cd(II) reported air- and heat-stable (TGA-DTA).
Supports ambient handling and reduces glovebox dependency during synthesis.
Pettinari 2014; six complexes stable under air; potassium salt mp 276–278 °C.
Complex stability Air-stable complexes Thermal analysis Bench-top chemistry

Evidence-Backed Application Scenarios


Iridium-Mediated C–H Activation and Carbene Synthesis

The TpTn ligand is the documented ligand of choice for preparing isolable [Ir(TpTh)(olefin)₂] precursors for double C–H activation of ether and amine substrates. The direct head-to-head evidence from Slugovc et al. (2001) [1] shows that the TpPh analog fails under identical conditions due to competing intramolecular cyclometalation. Research groups targeting iridium-catalyzed ether cleavage, carbene transfer, or C–H functionalization should specify the TpTn potassium salt as the ligand precursor to access the requisite Ir(I) olefin intermediate.

Bis-Scorpionate Sandwich Complexes for Magnetic Studies

TpTn is among the few 3-substituted scorpionate ligands that reliably yields octahedral [M(TpTn)₂] bis-complexes with first-row transition metals. The 1991 Calabrese study [2] demonstrated this with Co(II) and Fe(II), and the Mössbauer parameters of [Fe(TpTn)₂] were measured at 78 K and 295 K. For researchers requiring homoleptic bis-scorpionate architectures—e.g., for studying spin-crossover behavior, zero-field splitting, or as bioinorganic model complexes—TpTn provides a sterically accessible yet substituted scaffold unavailable with bulkier TpR ligands.

Thallium-Free Chemistry with Group 10–12 Metals

The potassium salt eliminates the need for thallium(I) transmetalation while preserving reactivity with Cu(I), Cu(II), Zn(II), Cd(II), and related metal acceptors. The Pettinari group (2014) [3] demonstrated that the thallium salt of TpTn reacts cleanly with these metal precursors in chloroform to yield well-characterized complexes. The 2024 RSC Advances protocol [4] now provides a validated route to pure potassium TpTn that can be used directly in salt metathesis, enabling laboratories with thallium-restricted safety policies to access TpTn chemistry without compromising on complex diversity or yield.

Steric Tuning in Catalytic C–H Functionalization

The low steric profile of TpTn, ranked second-lowest among all poly(pyrazolyl)borates [2], makes it a valuable entry in the steric parameter library for TpˣCu-catalyzed C–H functionalization reactions. The SPR (Steric Parameter for Tpˣ) methodology developed by Caballero and Pérez (2017) [5] uses a series of Tpˣ ligands to correlate regioselectivity in alkane C–H functionalization with steric bulk. TpTn occupies the low-steric extreme of this parameter space, offering a benchmark for disentangling steric from electronic effects in catalytic carbene, nitrene, and oxo insertion reactions.

Application
Selection Property
Validation Focus
Iridium-Mediated C–H Activation & Carbene Synthesis
Steric profile enabling isolable Ir(I) olefin precursors
Formation and stability of [Ir(TpTn)(ethene)₂] vs. competitor ligand outcomes
Bis-Scorpionate Sandwich Complexes for Magnetic Studies
Bis-ligand complex preference with first-row transition metals
Homoleptic [M(TpTn)₂] architecture; Mössbauer and magnetic characterization
Thallium-Free Chemistry with Group 10–12 Metals
Thallium-free synthetic entry preserving metathesis reactivity
Successful salt metathesis with Cu, Zn, Cd precursors under standard conditions
Steric Tuning in Catalytic C–H Functionalization
Low-steric benchmark for Tpˣ steric parameter library
Regioselectivity correlation in alkane functionalization; steric vs. electronic deconvolution
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